molecular formula MgSO3<br>MgO3S B1587470 Magnesium sulfite CAS No. 7757-88-2

Magnesium sulfite

Cat. No. B1587470
Key on ui cas rn: 7757-88-2
M. Wt: 104.37 g/mol
InChI Key: JESHZQPNPCJVNG-UHFFFAOYSA-L
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Patent
US05614158

Procedure details

In a process for desulfurizing a sulfur dioxide-containing gas stream where the gas stream is contacted, in a wet scrubbing unit, with an aqueous solution of magnesium scrubbing components which react with sulfur dioxide to form magnesium sulfite and magnesium bisulfite, and a portion of the resultant aqueous solution containing magnesium sulfite and magnesium bisulfite is removed from the scrubber and oxidized in an oxidizing unit to form an aqueous solution of magnesium sulfate containing about 500-600 ppm of magnesium bisulfite and magnesium sulfite as impurities, with the aqueous solution of magnesium sulfate contacted with lime to form calcium sulfate, which is removed therefrom, and an aqueous suspension of magnesium hydroxide containing a minor amount of calcium sulfite which is returned to the wet scrubbing unit, the improvement comprising:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-:3])=[O:2].[Mg+2:5].[S:6](=[O:9])([OH:8])[O-:7].[Mg+2].[S:11](=[O:14])([OH:13])[O-:12]>>[S:1]([O-:7])([O-:4])(=[O:3])=[O:2].[Mg+2:5].[S:11](=[O:12])([OH:14])[O-:13].[Mg+2:5].[S:6](=[O:7])([OH:9])[O-:8].[S:1]([O-:4])([O-:3])=[O:2].[Mg+2:5] |f:0.1,2.3.4,5.6,7.8.9,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Mg+2].S([O-])(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed from the scrubber

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Type
product
Smiles
S([O-])(O)=O.[Mg+2].S([O-])(O)=O
Name
Type
product
Smiles
S(=O)([O-])[O-].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05614158

Procedure details

In a process for desulfurizing a sulfur dioxide-containing gas stream where the gas stream is contacted, in a wet scrubbing unit, with an aqueous solution of magnesium scrubbing components which react with sulfur dioxide to form magnesium sulfite and magnesium bisulfite, and a portion of the resultant aqueous solution containing magnesium sulfite and magnesium bisulfite is removed from the scrubber and oxidized in an oxidizing unit to form an aqueous solution of magnesium sulfate containing about 500-600 ppm of magnesium bisulfite and magnesium sulfite as impurities, with the aqueous solution of magnesium sulfate contacted with lime to form calcium sulfate, which is removed therefrom, and an aqueous suspension of magnesium hydroxide containing a minor amount of calcium sulfite which is returned to the wet scrubbing unit, the improvement comprising:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-:3])=[O:2].[Mg+2:5].[S:6](=[O:9])([OH:8])[O-:7].[Mg+2].[S:11](=[O:14])([OH:13])[O-:12]>>[S:1]([O-:7])([O-:4])(=[O:3])=[O:2].[Mg+2:5].[S:11](=[O:12])([OH:14])[O-:13].[Mg+2:5].[S:6](=[O:7])([OH:9])[O-:8].[S:1]([O-:4])([O-:3])=[O:2].[Mg+2:5] |f:0.1,2.3.4,5.6,7.8.9,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Mg+2].S([O-])(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed from the scrubber

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Type
product
Smiles
S([O-])(O)=O.[Mg+2].S([O-])(O)=O
Name
Type
product
Smiles
S(=O)([O-])[O-].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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